molecular formula C22H16N2O5S B4150467 N-(1,3-BENZODIOXOL-5-YLCARBONYL)-N'-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA

N-(1,3-BENZODIOXOL-5-YLCARBONYL)-N'-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA

Cat. No.: B4150467
M. Wt: 420.4 g/mol
InChI Key: UXTTVYBDFYORFU-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YLCARBONYL)-N'-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzofuran core, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YLCARBONYL)-N'-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA typically involves multiple steps, starting with the preparation of the dibenzofuran core. This core is then functionalized with methoxy and amino groups through a series of reactions, including electrophilic substitution and nucleophilic addition. The final step involves the formation of the carbonothioyl and benzodioxole groups under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YLCARBONYL)-N'-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YLCARBONYL)-N'-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YLCARBONYL)-N'-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxydibenzo[b,d]furan-3-yl)-2-thiophenecarboxamide
  • 2-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Uniqueness

N-(1,3-BENZODIOXOL-5-YLCARBONYL)-N'-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-methoxydibenzofuran-3-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5S/c1-26-19-9-14-13-4-2-3-5-16(13)29-18(14)10-15(19)23-22(30)24-21(25)12-6-7-17-20(8-12)28-11-27-17/h2-10H,11H2,1H3,(H2,23,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTTVYBDFYORFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-BENZODIOXOL-5-YLCARBONYL)-N'-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA
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N-(1,3-BENZODIOXOL-5-YLCARBONYL)-N'-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA
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N-(1,3-BENZODIOXOL-5-YLCARBONYL)-N'-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA

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